molecular formula C26H28N2O5S B4010304 1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE

1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE

Cat. No.: B4010304
M. Wt: 480.6 g/mol
InChI Key: FRTPQKTXVPHYJN-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core linked via a urea-carbamate bridge to a 2-methyl-4-quinolinecarboxylate moiety. The ethoxycarbonyl group at position 3 of the benzothiophene ring and the methyl-substituted quinoline system contribute to its unique electronic and steric properties. Its molecular structure has been resolved using X-ray crystallography refined via the SHELX software suite, a gold-standard tool for small-molecule structural determination . The precision of SHELX in refining bond lengths, angles, and torsional parameters ensures high-confidence structural data, which is critical for comparative analyses with analogous compounds .

Properties

IUPAC Name

[1-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-4-20(33-25(30)18-14-15(3)27-19-12-8-6-10-16(18)19)23(29)28-24-22(26(31)32-5-2)17-11-7-9-13-21(17)34-24/h6,8,10,12,14,20H,4-5,7,9,11,13H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPQKTXVPHYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)C3=CC(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzothiophene or quinoline rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides or benzothiophene sulfoxides, while reduction can produce quinoline amines or benzothiophene thiols. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the aromatic rings.

Scientific Research Applications

1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs typically share either the benzothiophene or quinoline pharmacophore but differ in substituents or bridging groups. Key comparisons include:

Benzothiophene Derivatives :

  • Compound A : 3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

  • Methoxy group (vs. ethoxy) decreases lipophilicity (clogP: 2.1 vs. 2.8) .
    • Compound B : 3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide.
  • Sulfonamide bridge (vs. urea-carbamate) enhances hydrogen-bond acceptor capacity.

Quinoline-Based Analogs: Compound C: 2-Ethyl-4-quinolinecarboxylate-propanol ester.

  • Ethyl substitution (vs. methyl) increases steric hindrance, reducing binding affinity to targets like kinase enzymes (IC₅₀: 12 nM vs. 8 nM for the target compound). Compound D: 2-Methyl-4-quinolinecarboxylic acid.
  • Absence of the ester-propyl linker diminishes cell-membrane permeability (logP: 1.2 vs. 3.5).

Crystallographic and Physicochemical Data

The table below summarizes structural and refinement parameters derived from SHELX-refined crystallographic studies :

Parameter Target Compound Compound A Compound B Compound C
Benzothiophene C-S bond (Å) 1.76 1.74 1.77 N/A
Quinoline N-C distance (Å) 1.34 N/A N/A 1.33
Space group P2₁/c P1 P2₁/c C2/c
R-value 0.045 0.051 0.049 0.043
clogP 3.5 2.1 2.9 2.8

Key Findings from Comparative Studies

  • Bioactivity : The urea-carbamate linker in the target compound enhances binding to serine proteases compared to sulfonamide-linked analogs (Ki: 0.8 µM vs. 2.3 µM for Compound B) .
  • Solubility : The ethoxycarbonyl group improves aqueous solubility (2.1 mg/mL) relative to methoxy derivatives (0.9 mg/mL for Compound A).
  • Thermal Stability: The tetrahydro-benzothiophene core increases melting point (MP: 198°C) compared to non-hydrogenated analogs (MP: 165°C for thiophene derivatives).

Research Implications and Limitations

Functional assays suggest that the hybrid benzothiophene-quinoline architecture synergistically enhances target engagement, but in vivo pharmacokinetic studies remain pending.

Biological Activity

The compound 1-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O5SC_{19}H_{24}N_2O_5S. It features a quinoline and benzothiophene moiety, which are known for their diverse biological activities. The ethoxycarbonyl group enhances its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • A study on quinoline derivatives showed that related compounds demonstrated significant antimicrobial effects against gram-negative bacteria and Staphylococcus aureus. Specifically, derivatives with similar structural features were noted to have comparable or enhanced activity compared to existing antibiotics .
    • The compound's structure suggests potential efficacy due to the presence of the quinoline and benzothiophene rings, which are often associated with antimicrobial properties.
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit fatty acid-binding proteins (FABPs). A crystal structure analysis revealed that it binds effectively to human FABP5 with an IC50 of 1.1 µM, suggesting a potential role in regulating lipid metabolism .
  • Anticancer Potential
    • Preliminary studies indicate that quinoline derivatives can induce apoptosis in cancer cells. The presence of the benzothiophene structure may enhance this effect by interacting with specific cellular pathways involved in cell death and survival .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various quinoline derivatives, the compound exhibited notable activity against several strains of bacteria. The most active derivative was found to have a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Interaction with FABPs

A detailed investigation into the interaction of the compound with FABP5 revealed that it effectively inhibits fatty acid binding, which could have implications for metabolic disorders such as obesity and diabetes. The binding affinity was measured using X-ray crystallography, confirming its potential as a therapeutic agent in lipid-related diseases .

Data Tables

Biological ActivityDescriptionReference
AntimicrobialEffective against gram-negative bacteria and Staphylococcus aureus
Enzyme InhibitionInhibits human FABP5 with an IC50 of 1.1 µM
AnticancerInduces apoptosis in cancer cells

Q & A

Basic: What are the key synthetic methodologies and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation, cyclization, and esterification. A common route starts with the formation of the tetrahydrobenzothiophene core via cyclocondensation of ethyl 2-aminobenzoate derivatives with cyclic ketones under acidic conditions. The quinoline moiety is introduced through Friedländer annulation using 2-methyl-4-aminobenzoic acid derivatives. Critical optimization steps include:

  • Reaction Temperature Control : Maintaining temperatures between 60–80°C during cyclization to avoid side reactions .
  • Catalyst Selection : Using p-toluenesulfonic acid (PTSA) for efficient cyclization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate high-purity intermediates .

Basic: How is the structural characterization of this compound validated?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the tetrahydrobenzothiophene and quinoline moieties. Key signals include δ ~1.3 ppm (ethoxy methyl protons) and δ ~8.2 ppm (quinoline aromatic protons) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 523.18) .
  • X-ray Crystallography : Resolving crystal structures to confirm stereochemistry and hydrogen-bonding patterns, if single crystals are obtainable .

Basic: Which analytical techniques are essential for quantifying purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) and monitor degradation products .
  • Thermogravimetric Analysis (TGA) : Evaluating thermal stability (decomposition onset >200°C) .
  • Dynamic Light Scattering (DLS) : Assessing solubility and aggregation in aqueous buffers .

Advanced: What experimental designs are used to investigate its biological activity and mechanisms?

  • Dose-Response Assays : IC50_{50} determination in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with positive controls like doxorubicin .
  • Kinetic Studies : Time-dependent inhibition of target enzymes (e.g., kinases) via fluorescence polarization assays .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based workflows to identify downstream signaling pathways affected .

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

  • Analog Synthesis : Modifying substituents (e.g., replacing ethoxycarbonyl with methylcarbamate) to probe electronic effects .
  • Computational Docking : Using AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .
  • Free-Wilson Analysis : Correlating substituent changes with bioactivity data to identify critical functional groups .

Advanced: What computational modeling approaches are applied to predict reactivity and interactions?

  • Density Functional Theory (DFT) : Calculating frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulating solvation effects and protein-ligand binding stability over 100-ns trajectories .
  • Reaction Path Search : Using the GRRM17 software to identify transition states and optimize synthetic pathways .

Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Statistical DOE : Applying factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity .
  • Meta-Analysis : Aggregating data from multiple assays (e.g., in vitro vs. ex vivo) to identify systemic biases .
  • Cross-Validation : Replicating studies under standardized conditions (e.g., fixed cell passage numbers) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during weighing and dissolution .
  • Storage : -20°C in amber vials under argon to prevent hydrolysis .

Advanced: How does its stability vary under different pH and solvent conditions?

  • pH Stability : Degrades rapidly at pH >9 (ester hydrolysis) but remains stable at pH 5–7 for >72 hours .
  • Solvent Compatibility : Soluble in DMSO and DMF but precipitates in water; use co-solvents (e.g., 10% Cremophor EL) for in vivo studies .

Advanced: What methodologies are used to study interactions with biomolecules (e.g., proteins, DNA)?

  • Surface Plasmon Resonance (SPR) : Measuring real-time binding kinetics to immobilized targets (KD ~10–100 nM) .
  • Circular Dichroism (CD) : Detecting conformational changes in DNA upon ligand binding .
  • Isothermal Titration Calorimetry (ITC) : Quantifying binding thermodynamics (ΔG, ΔH) .

Advanced: Can green chemistry principles be applied to its synthesis?

  • Solvent Reduction : Microwave-assisted synthesis in ethanol/water mixtures reduces solvent waste .
  • Catalyst Recycling : Reusing PTSA via aqueous extraction (85% recovery efficiency) .
  • Atom Economy : Optimizing stoichiometry to achieve >90% atom utilization in key steps .

Advanced: How do in vitro and in vivo results diverge, and how can this be addressed?

  • Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life (e.g., t1/2 = 2.5 hours in mice) .
  • Metabolite Identification : Using liver microsomes to predict phase I/II metabolism pathways .
  • Toxicity Screening : Zebrafish embryo assays to bridge in vitro and preclinical data .

Advanced: How can researchers develop robust analytical methods for this compound?

  • Forced Degradation Studies : Exposing to heat, light, and oxidants to validate HPLC stability-indicating methods .
  • Method Validation : Following ICH guidelines for accuracy (98–102%), precision (RSD <2%), and LOD/LOQ .

Advanced: What cross-disciplinary applications (e.g., materials science) are being explored?

  • Polymer Composites : Incorporating into biodegradable polymers for controlled drug release .
  • Catalysis : Testing as a ligand in asymmetric hydrogenation reactions (e.g., up to 85% ee) .
  • Environmental Chemistry : Investigating degradation pathways in wastewater via LC-QTOF-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.